3,5-Dimethyl-1,2-dioxolane-3,5-diol
Overview
Description
3,5-Dimethyl-1,2-dioxolane-3,5-diol, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMDD is a cyclic acetal that is commonly used in organic synthesis reactions. In recent years, research has focused on the potential applications of DMDD in the field of biomedicine, particularly in the development of new drugs and therapies.
Mechanism Of Action
The mechanism of action of 3,5-Dimethyl-1,2-dioxolane-3,5-diol is not fully understood, but research suggests that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. 3,5-Dimethyl-1,2-dioxolane-3,5-diol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
3,5-Dimethyl-1,2-dioxolane-3,5-diol has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 3,5-Dimethyl-1,2-dioxolane-3,5-diol can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 3,5-Dimethyl-1,2-dioxolane-3,5-diol has also been shown to reduce inflammation in animal models, making it a potential treatment for inflammatory diseases such as arthritis.
Advantages And Limitations For Lab Experiments
One advantage of 3,5-Dimethyl-1,2-dioxolane-3,5-diol is its high purity and yield when synthesized in the laboratory. This makes it a reliable and consistent reagent for use in experiments. However, 3,5-Dimethyl-1,2-dioxolane-3,5-diol can be difficult to handle due to its high reactivity and potential for decomposition.
Future Directions
There are many potential future directions for research on 3,5-Dimethyl-1,2-dioxolane-3,5-diol. One area of focus is in the development of new drugs and therapies based on 3,5-Dimethyl-1,2-dioxolane-3,5-diol's anti-inflammatory and anti-tumor properties. Another area of interest is in the study of 3,5-Dimethyl-1,2-dioxolane-3,5-diol's mechanism of action, particularly in relation to its effects on cancer cells. Additionally, research could focus on optimizing the synthesis of 3,5-Dimethyl-1,2-dioxolane-3,5-diol to improve its purity and yield.
Synthesis Methods
3,5-Dimethyl-1,2-dioxolane-3,5-diol can be synthesized using various methods, including the reaction of 2,3-dimethyl-1,4-benzoquinone with ethylene glycol in the presence of a catalyst. This method produces 3,5-Dimethyl-1,2-dioxolane-3,5-diol in high yields and purity, making it a popular choice for laboratory synthesis.
Scientific Research Applications
3,5-Dimethyl-1,2-dioxolane-3,5-diol has been found to have a wide range of potential applications in scientific research. One area of focus is in the development of new drugs and therapies. 3,5-Dimethyl-1,2-dioxolane-3,5-diol has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
3,5-dimethyldioxolane-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-4(6)3-5(2,7)9-8-4/h6-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQWDBNAMVRLSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OO1)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275859 | |
Record name | 3,5-Dimethyl-1,2-dioxolane-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1,2-dioxolane-3,5-diol | |
CAS RN |
13784-51-5, 20566-41-0 | |
Record name | 3,5-Dihydroxy-3,5-dimethyl-1,2-oxacyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13784-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-1,2-dioxolane-3,5-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020566410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethyl-1,2-dioxolane-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-1,2-dioxolane-3,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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